Enhanced Lipophilicity of 2,6-Diamino-3-phenylpyridine Compared to Unsubstituted 2,6-Diaminopyridine
The presence of a phenyl substituent at the 3-position of 2,6-Diamino-3-phenylpyridine imparts a significantly higher lipophilicity compared to the unsubstituted parent compound, 2,6-diaminopyridine. This property is quantifiable via the computed partition coefficient (XLogP3). [1]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 [1] |
| Comparator Or Baseline | 2,6-Diaminopyridine: 0.2 [1] |
| Quantified Difference | 1.6 log units higher |
| Conditions | Computed value (XLogP3) based on atomic contributions from molecular structure. |
Why This Matters
This 1.6 log unit increase in lipophilicity suggests enhanced membrane permeability and potentially improved oral bioavailability, a critical differentiator for drug discovery programs.
- [1] PubChem. (2019). 3-Phenylpyridine-2,6-diamine (Compound Summary). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
